BenchChemオンラインストアへようこそ!

N'-Hydroxy-2-methoxy-3-methylbutanimidamide

Fragment-based drug discovery Lead optimization Structure-activity relationship

N'-Hydroxy-2-methoxy-3-methylbutanimidamide (CAS 1603904-15-9, molecular formula C₆H₁₄N₂O₂, molecular weight 146.19 g/mol) is an amidoxime derivative featuring a terminal N'-hydroxycarbamimidoyl (hydroxyamidine) zinc-binding pharmacophore, a 2-methoxy substituent, and a 3-methyl branched alkyl backbone. This compound belongs to the N-hydroxyimidamide (amidoxime) class, which has been identified as a non-hydroxamate zinc-binding group with submicromolar histone deacetylase (HDAC) inhibitory activity and demonstrated enhancement over conventional hydroxamic acids in certain chemotypes.

Molecular Formula C6H14N2O2
Molecular Weight 146.19 g/mol
Cat. No. B13316739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-Hydroxy-2-methoxy-3-methylbutanimidamide
Molecular FormulaC6H14N2O2
Molecular Weight146.19 g/mol
Structural Identifiers
SMILESCC(C)C(C(=NO)N)OC
InChIInChI=1S/C6H14N2O2/c1-4(2)5(10-3)6(7)8-9/h4-5,9H,1-3H3,(H2,7,8)
InChIKeyQJGYIEICFCGNOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N'-Hydroxy-2-methoxy-3-methylbutanimidamide CAS 1603904-15-9: Structural Identity and Compound Class Benchmarking


N'-Hydroxy-2-methoxy-3-methylbutanimidamide (CAS 1603904-15-9, molecular formula C₆H₁₄N₂O₂, molecular weight 146.19 g/mol) is an amidoxime derivative featuring a terminal N'-hydroxycarbamimidoyl (hydroxyamidine) zinc-binding pharmacophore, a 2-methoxy substituent, and a 3-methyl branched alkyl backbone [1]. This compound belongs to the N-hydroxyimidamide (amidoxime) class, which has been identified as a non-hydroxamate zinc-binding group with submicromolar histone deacetylase (HDAC) inhibitory activity and demonstrated enhancement over conventional hydroxamic acids in certain chemotypes [2]. The compound is catalogued as a research-grade synthetic intermediate (≥95% purity) by multiple international suppliers including Biosynth (via CymitQuimica), Leyan, and Enamine, with the Enamine catalog listing it under reference EN300-1291488 . Its computed physicochemical properties—XLogP3 of 0.6, topological polar surface area of 67.8 Ų, and 2 hydrogen bond donors versus 3 acceptors—position it as a moderately polar, low-molecular-weight scaffold suitable for fragment-based drug discovery and as a building block for generating heterocyclic derivatives [1]. Notably, preliminary reports have associated this compound with modulation of nitric oxide synthase (NOS) pathways, though quantitative enzymatic data remain proprietary or unpublished [3].

Why N'-Hydroxy-2-methoxy-3-methylbutanimidamide Cannot Be Replaced by Generic Amidoxime Building Blocks


Procurement decisions for amidoxime-based research intermediates cannot rely on generic 'N-hydroxybutanimidamide' class substitution because the 2-methoxy and 3-methyl substitution pattern on the butanimidamide backbone directly governs three critical selection parameters: zinc-binding group (ZBG) electronics, steric occupancy of the enzyme cap region, and physicochemical properties that dictate synthetic tractability. The 2-methoxy substituent introduces an electron-donating group adjacent to the amidoxime ZBG, which modulates the pKa of the hydroxylamine moiety (predicted pKa 6.87±0.69 [1]) and thereby alters the zinc-chelating speciation at physiological pH compared to unsubstituted or alternatively substituted congeners. Simultaneously, the 3-methyl branch introduces a defined steric element that influences the compound's fit within HDAC active-site channels or NOS substrate binding pockets, a parameter that is absent in the linear N'-hydroxy-2-methoxybutanimidamide analog (CAS 1251454-28-0, C₅H₁₂N₂O₂, MW 132.16 ). Conversely, the 2-methoxy group distinguishes the target compound from N'-hydroxy-3-methylbutanimidamide (CAS 691411-71-9, MW 116.16 ), which lacks the oxygen heteroatom that can participate in hydrogen bonding with catalytic residues or influence metabolic stability. Simply substituting any 'N-hydroxy compound' without accounting for this specific substitution topology risks selecting a molecule with fundamentally different zinc-coordination geometry, target engagement kinetics, and downstream synthetic derivatization potential. The differentiation is structural, not merely incremental, and cannot be captured by bulk class-level procurement where the CAS registry identity is not rigorously verified.

Quantitative Differentiation Evidence for N'-Hydroxy-2-methoxy-3-methylbutanimidamide Procurement Selection


Evidence 1: Molecular Weight Differentiation—146.19 g/mol Versus 132.16 and 116.16 g/mol Analog Scaffolds

The target compound (C₆H₁₄N₂O₂, MW 146.19 g/mol) occupies a distinct molecular-weight window compared to its two closest commercially available amidoxime analogs. N'-hydroxy-2-methoxybutanimidamide (CAS 1251454-28-0, C₅H₁₂N₂O₂) has a molecular weight of 132.16 g/mol—14.03 Da lower—due to the absence of the 3-methyl substituent . N'-hydroxy-3-methylbutanimidamide (CAS 691411-71-9, C₅H₁₂N₂O) has a molecular weight of 116.16 g/mol—30.03 Da lower—due to the absence of the 2-methoxy substituent . The target compound thus represents the only analog that simultaneously incorporates both the methoxy (Δ mass +30 Da) and the methyl branch (Δ mass +14 Da) on the butanimidamide backbone among these commercially catalogued amidoxime building blocks. This incremental mass difference corresponds to a meaningful gain in hydrogen-bond acceptor capacity (3 acceptors vs. 1 for the des-methoxy analog) and lipophilicity (XLogP3 0.6 vs. approximately 0.37 for the des-methyl analog [1]), without exceeding the Rule-of-Three thresholds for fragment-based screening (MW <300, HBD ≤3, HBA ≤3, cLogP ≤3).

Fragment-based drug discovery Lead optimization Structure-activity relationship

Evidence 2: Predicted pKa Differentiation—Amidoxime Hydroxylamine Acidity Modulation by 2-Methoxy Substitution

The target compound has a predicted pKa of 6.87±0.69 for the N'-hydroxy moiety [1]. This value, computed by the Cactvs algorithm (PubChem release 2021.05.07), places the hydroxylamine group in a near-neutral pKa regime. At physiological pH 7.4, approximately 77% of the amidoxime species exists in the neutral (protonated hydroxylamine) form, which is considered the active zinc-chelating species for HDAC enzyme engagement. In contrast, the des-methoxy analog N'-hydroxy-3-methylbutanimidamide, lacking the electron-donating 2-methoxy substituent, is expected to exhibit a lower pKa for its hydroxylamine group (predicted lower by approximately 0.5–1.0 log units based on the electron-withdrawing inductive effect removal), shifting the equilibrium toward the deprotonated, less zinc-avid form at assay pH. While direct head-to-head pKa measurement data are not publicly available for the comparator, the class-level inference is supported by the known electronic effect of alpha-methoxy substitution on amidoxime acidity, documented in the broader amidoxime coordination chemistry literature [2]. The target compound's computed pKa of 6.87 positions it closer to the pKa of the reference hydroxamic acid ZBG (typically 8.5–9.5 for benzohydroxamic acid derivatives), offering a potentially favorable zinc-coordination pH window.

Zinc-binding group HDAC inhibition Metalloenzyme pharmacology

Evidence 3: Amidoxime Class HDAC Inhibition—Submicromolar Potency with Enhancement Over Hydroxamate ZBGs

Amidoxime-based HDAC inhibitors have demonstrated submicromolar inhibitory activity against multiple HDAC isoforms, with a published series showing IC₅₀ values in the submicromolar range and noteworthy enhancement compared to matched hydroxamate analogs [1]. In a representative study, an amidoxime-functionalized chromone scaffold (Compound 26) exhibited an IC₅₀ of 70 nM against HDAC6 [2]. Pyrimidine-based amidoximes have also been reported, with N'-hydroxy-2-[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yloxy]acetimidamide showing moderate inhibition of HDAC8 (IC₅₀ 5 μM) [3]. These class-level data establish amidoximes as viable non-hydroxamate ZBGs for HDAC inhibitor development. While the specific target compound N'-hydroxy-2-methoxy-3-methylbutanimidamide has not been profiled in published HDAC enzymatic assays, its structural features—a primary amidoxime ZBG, moderate lipophilicity (XLogP3 0.6), and low molecular weight (146.19 g/mol)—are consistent with the pharmacophoric requirements of this class. The compound serves as a minimalist amidoxime scaffold that can function either as a fragment for biochemical screening or as a synthetic intermediate for constructing more elaborate HDAC-directed chemotypes via functionalization of the primary amine and the C2 and C3 positions of the butane backbone [4]. Procurement selection of this specific amidoxime over generic hydroxamic acid building blocks (e.g., suberoylanilide hydroxamic acid derivatives) is warranted when the synthetic objective requires a non-hydroxamate ZBG for intellectual property differentiation or when hydroxamate-associated pharmacokinetic liabilities (e.g., glucuronidation, poor oral bioavailability) need to be circumvented.

Epigenetics Cancer therapeutics HDAC inhibitor design

Evidence 4: Nitric Oxide Synthase (NOS) Pathway Modulation—Preliminary Target Engagement Rationale

The target compound has been reported in vendor-curated research summaries as modulating enzyme activity in pathways involving nitric oxide synthase (NOS) inhibition [1]. NOS catalyzes the conversion of L-arginine to L-citrulline via the intermediate Nω-hydroxy-L-arginine (NHA), producing nitric oxide. The structural similarity between N'-hydroxy-2-methoxy-3-methylbutanimidamide and Nω-hydroxy-L-arginine is notable: both contain a terminal N-hydroxyamidine (amidoxime) functional group that can coordinate the heme iron in the NOS active site. Radiolabeling studies with the mechanistic probe Nω-methoxy-L-arginine have demonstrated that methoxylation of the Nω-hydroxy group of NHA results in an alternative NOS substrate that produces citrulline, nitric oxide, and methanol [2][3]. The target compound's 2-methoxy substituent may similarly influence NOS active-site interactions, either as a substrate analog or as an inhibitor. While quantitative IC₅₀ or Kᵢ data for this specific compound against NOS isoforms are not publicly available, the structural rationale and literature precedent for N-hydroxyamidine NOS modulation provide a mechanistic basis for selecting this compound over simple alkyl amidoximes (e.g., butyramidoxime, CAS 691411-71-9) for NOS-focused biochemical studies. The 2-methoxy-3-methyl substitution pattern offers a distinct steric and electronic profile compared to the natural substrate NHA, potentially enabling differentiation between NOS isoforms (eNOS, nNOS, iNOS) that is not achievable with unsubstituted N-hydroxybutanimidamide.

Nitric oxide synthase Inflammation Cardiovascular research

Evidence 5: Enamine Catalog Availability and Pricing Benchmark—Research-Grade Supply Chain Differentiation

N'-Hydroxy-2-methoxy-3-methylbutanimidamide is stocked and supplied by Enamine Ltd. (catalog reference EN300-1291488) with defined pricing tiers: 50 mg at $587, 250 mg at $642, and 5,000 mg at $2,028 [1]. This represents a unit cost of approximately $11.74/mg at the 50 mg scale, decreasing to $2.57/mg at the 250 mg scale, and further to $0.41/mg at the 5,000 mg scale. In comparison, the close analog N'-hydroxy-2-methoxybutanimidamide (CAS 1251454-28-0, AKSci catalog 4116DQ, 5 g at $3,722, equivalent to $0.74/mg at the 5 g scale) shows a higher unit cost at comparable bulk quantities, while N'-hydroxy-3-methylbutanimidamide (CAS 691411-71-9) is available through multiple suppliers at typically lower cost due to its simpler synthesis. The target compound's availability through Enamine, a major global supplier of screening compounds and building blocks to the pharmaceutical industry, ensures batch-to-batch quality control and reliable resupply for hit-to-lead and lead optimization campaigns. The Leyan catalog also lists the compound (Product No. 2092978, 95% purity) with inquiry-based pricing for 1 g, 5 g, and 10 g scales , providing a secondary supply source for laboratories in Asia-Pacific regions. This dual-supplier landscape reduces single-source procurement risk compared to less widely catalogued amidoxime derivatives.

Chemical procurement Synthetic chemistry Medicinal chemistry supply

Recommended Application Scenarios for N'-Hydroxy-2-methoxy-3-methylbutanimidamide Based on Evidence


Fragment-Based HDAC Inhibitor Screening Campaigns Requiring Non-Hydroxamate Zinc-Binding Groups

The compound's amidoxime ZBG, low molecular weight (146.19 g/mol, within Rule-of-Three thresholds), moderate lipophilicity (XLogP3 0.6), and compliance with fragment library criteria (HBD 2, HBA 3, rotatable bonds 3) make it suitable as a fragment for NMR-based or surface plasmon resonance (SPR) screening against HDAC isoforms [1]. The amidoxime class has demonstrated submicromolar HDAC inhibition with enhancement over hydroxamates [2], and the target compound provides a minimalist scaffold for identifying initial binding hits that can be elaborated via structure-guided design at the C2-methoxy, C3-methyl, or primary amine positions. Procurement of this specific compound is justified when the screening objective requires a non-hydroxamate ZBG to differentiate the chemical series from the crowded hydroxamate IP landscape.

Synthesis of Heterocyclic Derivatives via Amidoxime Cyclization Chemistry

The N'-hydroxycarbamimidoyl group serves as a versatile synthetic handle for constructing 1,2,4-oxadiazoles, 1,2,4-oxadiazolines, and 1,3,4-oxadiazoles through condensation with carboxylic acids, acid chlorides, or orthoesters [3]. The 2-methoxy and 3-methyl substituents provide steric and electronic diversity in the resulting heterocyclic products, enabling the exploration of structure-activity relationships in medicinal chemistry programs. The compound's dual-supplier availability through Enamine (EN300-1291488) and Leyan (2092978) ensures reliable access for multi-step synthetic sequences where batch consistency and resupply reliability are critical [4].

Nitric Oxide Synthase (NOS) Mechanistic Probe and Substrate Analog Development

Based on its structural similarity to Nω-methoxy-L-arginine—a validated NOS mechanistic probe—this compound can serve as a starting point for developing NOS inhibitors or alternative substrates [5]. The 2-methoxy substitution mimics the Nω-methoxy modification shown to alter NOS catalytic partitioning between NO production and alternative product formation [6]. Researchers investigating isoform-selective NOS modulation (eNOS vs. nNOS vs. iNOS) can use this scaffold to explore how the non-amino-acid butanimidamide backbone and the 3-methyl branch influence active-site recognition compared to the natural arginine-derived substrate. Quantitative enzymatic profiling against NOS isoforms is a recommended next step for laboratories procuring this compound for this application.

Amidoxime Metal Chelation and Coordination Chemistry Studies

The amidoxime functional group is an established metal chelator, forming stable complexes with transition metals including Zn²⁺, Cu²⁺, Ni²⁺, and Fe³⁺ [7]. The target compound's predicted pKa of 6.87 suggests that its zinc-chelation speciation at physiological pH differs from that of more basic hydroxamic acids, potentially resulting in distinct metal-binding kinetics and thermodynamics. Procurement of this compound for coordination chemistry studies is warranted when investigating how 2-methoxy substitution influences the denticity, stability constants, and geometry of amidoxime-metal complexes compared to unsubstituted amidoxime ligands.

Quote Request

Request a Quote for N'-Hydroxy-2-methoxy-3-methylbutanimidamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.